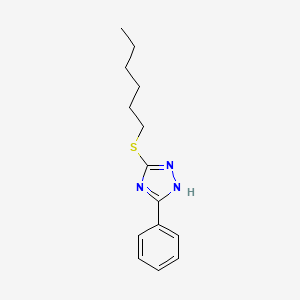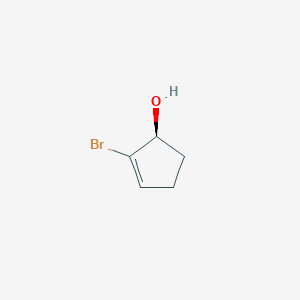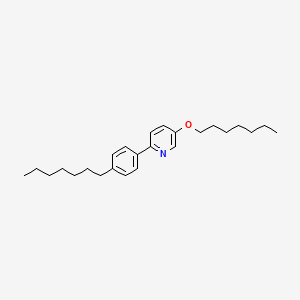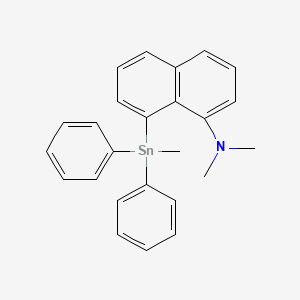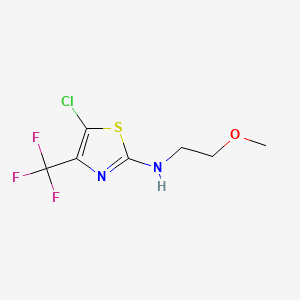
5-chloro-N-(2-methoxyethyl)-4-(trifluoromethyl)-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(2-methoxyethyl)-4-(trifluoromethyl)-1,3-thiazol-2-amine is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a chloro group, a methoxyethyl group, and a trifluoromethyl group attached to the thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-methoxyethyl)-4-(trifluoromethyl)-1,3-thiazol-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.
Introduction of the Chloro Group: Chlorination of the thiazole ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Methoxyethyl Group: The methoxyethyl group can be introduced through an alkylation reaction using 2-methoxyethyl chloride in the presence of a base such as sodium hydride.
Incorporation of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-chloro-N-(2-methoxyethyl)-4-(trifluoromethyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in a polar solvent like ethanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted thiazole derivatives.
Applications De Recherche Scientifique
5-chloro-N-(2-methoxyethyl)-4-(trifluoromethyl)-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-chloro-N-(2-methoxyethyl)-4-(trifluoromethyl)-1,3-thiazol-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-chloro-4-(trifluoromethyl)-1,3-thiazol-2-amine: Lacks the methoxyethyl group.
N-(2-methoxyethyl)-4-(trifluoromethyl)-1,3-thiazol-2-amine: Lacks the chloro group.
5-chloro-N-(2-methoxyethyl)-1,3-thiazol-2-amine: Lacks the trifluoromethyl group.
Uniqueness
5-chloro-N-(2-methoxyethyl)-4-(trifluoromethyl)-1,3-thiazol-2-amine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the methoxyethyl group can influence its solubility and reactivity.
Propriétés
Numéro CAS |
134880-97-0 |
|---|---|
Formule moléculaire |
C7H8ClF3N2OS |
Poids moléculaire |
260.67 g/mol |
Nom IUPAC |
5-chloro-N-(2-methoxyethyl)-4-(trifluoromethyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C7H8ClF3N2OS/c1-14-3-2-12-6-13-4(5(8)15-6)7(9,10)11/h2-3H2,1H3,(H,12,13) |
Clé InChI |
SQZPAOSBOUSKDK-UHFFFAOYSA-N |
SMILES canonique |
COCCNC1=NC(=C(S1)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


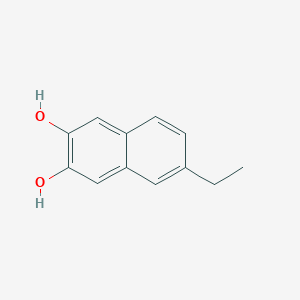
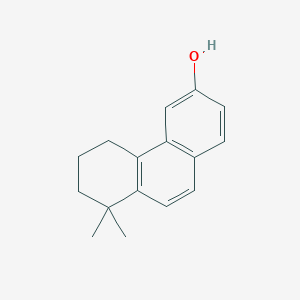
![4-Methyl-3-[(E)-phenyldiazenyl]-2,4-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B14282715.png)
![1-[Tert-butyl(dimethyl)silyl]-4-methylpent-2-en-1-one](/img/structure/B14282718.png)
![4-(Octyloxy)phenyl 4-{[1-(trimethylsilyl)hexyl]oxy}benzoate](/img/structure/B14282724.png)
![1-{4-Fluoro-2-[(propan-2-yl)oxy]phenyl}piperazine](/img/structure/B14282732.png)
![1,1'-[Methoxy(phenyl)methylene]bis(4-methoxybenzene)](/img/structure/B14282745.png)
![3-[2-Nitro-4-(propylsulfanyl)benzoyl]bicyclo[3.2.1]octane-2,4-dione](/img/structure/B14282749.png)
![1-Methoxy-2-[(4-methylphenyl)ethynyl]benzene](/img/structure/B14282752.png)
